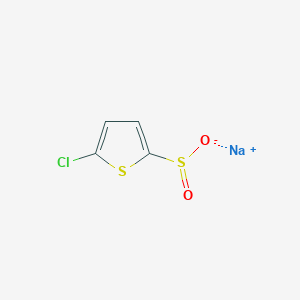

Sodium 5-chlorothiophene-2-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-chlorothiophene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPDPPVDDGHRPQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNaO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500708-75-8 | |

| Record name | sodium 5-chlorothiophene-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sodium 5 Chlorothiophene 2 Sulfinate

Strategic Design of Precursors for Sulfinate Synthesis

The successful synthesis of Sodium 5-chlorothiophene-2-sulfinate hinges on the rational selection and design of its precursors. The most common and strategically sound starting material is 2-chlorothiophene (B1346680). The choice of this precursor is dictated by the electronic properties and reactivity of the thiophene (B33073) ring.

The sulfur atom in the thiophene ring is an ortho, para-director for electrophilic aromatic substitution, meaning it directs incoming electrophiles to the C2 and C5 positions. The chlorine atom at the C2 position is also an ortho, para-director, but it is deactivating. In electrophilic substitution reactions on 2-chlorothiophene, the directing effects of the sulfur atom generally lead to substitution at the C5 position. libretexts.orgresearchgate.net This regioselectivity is crucial as it allows for the specific introduction of the sulfinate group or its precursor at the desired C2 position of the 5-chlorinated thiophene framework.

Direct Sulfination Techniques: Mechanisms and Procedural Innovations

Direct sulfination methods aim to introduce the sulfinate group onto the thiophene ring in a single step. These techniques are highly sought after for their atom economy and procedural simplicity.

Insertion Reactions for Sulfinate Formation

One potential direct route involves the insertion of sulfur dioxide (SO2) or its surrogates into a carbon-metal bond. uni.lunih.gov For instance, if 2-chlorothiophene were to be lithiated at the 5-position, subsequent reaction with an SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) could, in principle, form the desired sulfinate. rsc.org However, specific examples of this direct insertion for the synthesis of this compound are not well-documented in the scientific literature, and such reactions can be challenging to control. The development of new SO2 surrogates that release SO2 in a controlled manner may make such direct aminosulfonylations more feasible in the future. dtu.dknih.gov

Oxidation Pathways to Thiophene Sulfinates

Another direct approach is the controlled oxidation of a corresponding thiol. researchgate.net If 5-chloro-2-thiophenethiol were available, its direct oxidation could yield the sulfinic acid. The oxidation of thiols often proceeds through a sulfenic acid intermediate to the sulfinic acid and can be further oxidized to the sulfonic acid. researchgate.netresearchgate.net Achieving the desired sulfinic acid selectively requires careful choice of oxidizing agents and reaction conditions to prevent over-oxidation. While the oxidation of thiols to sulfinic acids is a known transformation, specific and optimized protocols for 5-chlorothiophene-2-thiol (B3381464) are not readily found in published literature.

Indirect Synthetic Routes and Multistep Methodologies

Indirect routes, which involve the transformation of a pre-functionalized thiophene derivative, are currently the most established and reliable methods for preparing this compound.

Transformations of Related Sulfur Compounds

The most prevalent indirect synthesis of this compound involves the reduction of 5-chlorothiophene-2-sulfonyl chloride. This method is reliable and allows for good control over the final product. The sulfonyl chloride is a stable and accessible intermediate that can be selectively reduced to the sulfinic acid.

Common reducing agents for this transformation include sodium sulfite (B76179) (Na2SO3) or zinc dust. google.com The reaction with sodium sulfite is typically carried out in an aqueous or mixed aqueous-organic solvent system. The resulting sulfinic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the final sodium sulfinate salt. google.com

Table 1: Synthesis of this compound via Reduction of 5-chlorothiophene-2-sulfonyl chloride

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 5-chlorothiophene-2-sulfonyl chloride | Sodium sulfite (Na2SO3), water/organic solvent | 5-chlorothiophene-2-sulfinic acid | Not Reported | google.com |

| 2 | 5-chlorothiophene-2-sulfinic acid | Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3) | This compound | Not Reported | google.com |

Note: Specific yield data for this transformation is not widely published in readily accessible literature.

Derivatization of Thiophene Frameworks

This subsection focuses on the initial functionalization of the thiophene ring to install a group that can be subsequently converted to the sulfinate. The key step in the established indirect route is the chlorosulfonation of 2-chlorothiophene to produce 5-chlorothiophene-2-sulfonyl chloride.

This electrophilic aromatic substitution is typically carried out using chlorosulfonic acid (ClSO3H) at low temperatures (e.g., 0–5 °C) to control the reaction and minimize side products. The use of an inert solvent like dichloromethane (B109758) can also improve the selectivity of the reaction.

Table 2: Synthesis of 5-chlorothiophene-2-sulfonyl chloride

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 2-chlorothiophene | Chlorosulfonic acid (ClSO3H) | 0–5 °C, optional inert solvent (e.g., dichloromethane) | 5-chlorothiophene-2-sulfonyl chloride | Not Reported |

Note: Specific yield data for this transformation is not widely published in readily accessible literature.

Other derivatization strategies could be envisioned, such as the conversion of 5-chlorothiophene-2-carboxylic acid. However, the transformation of a carboxylic acid to a sulfinic acid is a more complex and less direct process than the reduction of the corresponding sulfonyl chloride. Therefore, the chlorosulfonation of 2-chlorothiophene remains the most practical first step in the most common multistep synthesis of the target compound.

Optimization of Reaction Parameters and Scale-Up Considerations in Laboratory Synthesis

The synthesis of sodium arylsulfinates is most commonly achieved through the reduction of the corresponding sulfonyl chlorides. rsc.orgmdpi.com A prevalent method involves reacting the sulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium. mdpi.com For this compound, the precursor would be 5-chlorothiophene-2-sulfonyl chloride. The optimization of reaction parameters is critical to maximize yield, purity, and efficiency while minimizing reaction time and by-product formation.

Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. While many sodium sulfinates are commercially available, they can be readily prepared from inexpensive sulfonyl chlorides. rsc.orgresearchgate.net The optimization process for the synthesis of this compound from its sulfonyl chloride precursor would typically involve screening these variables.

Research Findings on Parameter Optimization:

Studies on analogous syntheses of sodium arylsulfinates provide a framework for this optimization. For instance, the choice of solvent can significantly impact reaction outcomes. While water is often preferred for its green credentials and ability to dissolve the sodium sulfite and bicarbonate used in the reaction, other organic solvents like ethanol, THF, and acetonitrile (B52724) have also been shown to yield excellent results in related transformations. researchgate.net Temperature control is crucial; the reduction of sulfonyl chlorides with sodium sulfite is often conducted at elevated temperatures, typically between 70-80 °C, to ensure a reasonable reaction rate. mdpi.com The reaction time is another parameter that requires careful optimization to ensure complete conversion without promoting degradation of the product.

A hypothetical optimization study for the synthesis of this compound is presented below, based on established methods for arylsulfinate preparation. mdpi.comresearchgate.net

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Na₂SO₃ (Equivalents) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | 60 | 4 | 2.0 | 75 |

| 2 | Water | 80 | 4 | 2.0 | 91 |

| 3 | Water | 100 | 4 | 2.0 | 88 |

| 4 | Water | 80 | 2 | 2.0 | 85 |

| 5 | Water | 80 | 6 | 2.0 | 90 |

| 6 | Water/Ethanol (1:1) | 80 | 4 | 2.0 | 89 |

| 7 | Water | 80 | 4 | 1.5 | 82 |

| 8 | Water | 80 | 4 | 2.5 | 92 |

This table is a representative model for a typical optimization process and does not reflect actual experimental data.

Scale-Up Considerations:

Transitioning a laboratory synthesis to a larger, gram-scale production requires careful consideration of several factors. rsc.org For the reduction of 5-chlorothiophene-2-sulfonyl chloride, the reaction can be exothermic, necessitating controlled addition of reagents and efficient heat dissipation to maintain the optimal temperature. Purification at a larger scale often relies on recrystallization from a suitable solvent system, such as ethanol, which is effective for isolating pure sodium arylsulfinates. mdpi.com The scalability of such procedures has been demonstrated, with many sulfinate salts being accessible at the gram scale through straightforward methods. nih.gov Ensuring consistent purity and yield upon scale-up is a primary challenge, requiring robust and well-defined process controls.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis is a growing priority aimed at developing more sustainable and environmentally benign processes. nih.gov The synthesis of this compound can be evaluated and improved through the lens of these principles.

Use of Aqueous Media: A significant advantage of the common synthetic route for sodium sulfinates is the use of water as the reaction solvent. mdpi.comresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making its use highly aligned with green chemistry goals. researchgate.net Catalyst-free methods performed in water represent a particularly green and efficient approach for synthesizing certain organosulfur compounds. researchgate.net

Atom Economy and Waste Reduction: The traditional reduction of a sulfonyl chloride with sodium sulfite and sodium bicarbonate has a reasonable atom economy, but the formation of salt by-products is inherent. The reaction is as follows:

ArSO₂Cl + Na₂SO₃ + NaHCO₃ → ArSO₂Na + NaCl + NaHSO₄ + CO₂

Developing alternative synthetic routes with higher atom economy is a key goal. For instance, direct C-H functionalization or catalytic C-S bond formation on the thiophene ring could offer more atom-economical pathways, avoiding the use of a pre-functionalized sulfonyl chloride. researchgate.netmdpi.com Palladium-catalyzed reactions, for example, have been developed for forming C-S bonds on thiophenes, representing an atom-economical approach. lookchem.com

Energy Efficiency: Many established protocols for sulfinate synthesis require heating, often to around 80°C, to proceed efficiently. mdpi.com Research into catalytic systems or more reactive reagents could enable these transformations to occur at lower temperatures, thereby reducing energy consumption. For example, some syntheses of related sulfur compounds can proceed at room temperature. rsc.org

Alternative and Future Green Methodologies: Future research may focus on developing catalytic methods that bypass the need for stoichiometric reducing agents. Life cycle assessment (LCA) studies on the synthesis of new thiophene-based compounds emphasize the need for process improvements, such as solvent recovery, to enhance sustainability. nih.gov Electrochemical methods are also emerging as a green alternative for the synthesis of various organosulfur compounds, including sulfonamides from sodium sulfinates. rsc.orgrsc.org The development of such methods for the direct synthesis of this compound could represent a significant advancement in sustainable chemical production.

Elucidation of Reactivity and Mechanistic Pathways of Sodium 5 Chlorothiophene 2 Sulfinate

Nucleophilic and Electrophilic Reactivity Studies

The chemical behavior of sodium 5-chlorothiophene-2-sulfinate is characterized by its ability to act as both a nucleophile and, through conversion, an electrophilic reagent.

Nucleophilic Reactivity : The sulfinate anion (RSO₂⁻) is a soft nucleophile, with the nucleophilic character centered on the sulfur atom. This allows it to react with various electrophiles. For instance, sulfinate salts are well-established nucleophilic partners in palladium-catalyzed cross-coupling reactions, where they effectively displace halides or other leaving groups on aryl and heteroaryl systems. nih.govrsc.org This reactivity is fundamental to the carbon-carbon and carbon-heteroatom bond-forming reactions discussed in Section 3.3.

Electrophilic Reactivity : While the sulfinate salt itself is nucleophilic, it can be readily converted into highly reactive electrophilic species. Treatment with reagents like thionyl chloride or oxalyl chloride transforms the sulfinate into the corresponding sulfinyl chloride. This intermediate is a potent electrophile and can be trapped in situ by a range of nucleophiles, such as amines, to form sulfinamides. This two-step, one-pot process demonstrates the utility of sulfinates as precursors to electrophilic sulfur reagents.

The thiophene (B33073) ring itself, although deactivated by its substituents, retains nucleophilic character and can undergo electrophilic aromatic substitution under forcing conditions. However, the primary reactive site for most transformations is the sulfinate group.

Redox Transformations and Electrochemical Behavior

The sulfur atom in the sulfinate group exists in a +2 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation : this compound can be oxidized to the corresponding sodium 5-chlorothiophene-2-sulfonate, where the sulfur atom is in the +4 oxidation state. This transformation can be achieved using various oxidizing agents. The resulting sulfonic acid derivatives are stable compounds with distinct chemical properties.

Electrochemical Behavior : Organosulfur compounds are known to be electrochemically active. nih.gov Sodium sulfinates can be involved in electrochemical transformations where they generate sulfonyl radicals through single-electron transfer. nih.govresearchgate.net This process, often initiated electrochemically or via photoredox catalysis, opens pathways for radical-mediated reactions. For example, the electrochemically generated 5-chlorothiophene-2-sulfonyl radical could, in principle, participate in addition reactions to alkenes or alkynes, leading to the formation of new carbon-sulfur bonds and more complex molecular architectures. nih.gov A cascade radical process involving sulfonyl radical addition to alkynes followed by cyclization has been demonstrated for the synthesis of 3-sulfonated benzothiophenes. nih.gov

Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is a highly effective coupling partner in transition-metal-catalyzed reactions, primarily due to the unique reactivity of the sulfinate moiety.

A key application of aryl and heteroaryl sulfinates is their participation in desulfinative cross-coupling reactions. In these processes, the sulfinate group acts as a leaving group, being extruded as sulfur dioxide (SO₂), while the thiophene moiety forms a new bond with a coupling partner. This strategy has established sulfinates as valuable alternatives to organoboron reagents in Suzuki-Miyaura-type couplings. nih.govrsc.org

These reactions are versatile, allowing for the formation of C-C bonds by coupling with a wide range of partners, including aryl halides, heteroaryl halides, and aryl triflates. clockss.orgrsc.org The reaction conditions are often robust, sometimes proceeding efficiently in environmentally benign aqueous media without the need for additives or a base. clockss.orgrsc.org The table below summarizes representative desulfinative cross-coupling reactions applicable to thiophene sulfinates.

| Coupling Partner | Catalyst System | Key Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / PCy₃ | K₂CO₃, Bu₂O, 140 °C | 2-Aryl-5-chlorothiophene | Good to Excellent | nih.gov |

| Aryl Triflate | PdCl₂ / PPh₃ | EtOH or H₂O/DMF, Base-free | 2-Aryl-5-chlorothiophene | Good to Excellent | clockss.org |

| Heteroaryl Bromide | Pd(OAc)₂ / PCy₃ | K₂CO₃, 1,4-Dioxane, 150 °C | 2-(Heteroaryl)-5-chlorothiophene | Moderate to Good | rsc.org |

| Benzyl Chloride | Pd(dba)₂ / XPhos | K₂CO₃, Toluene, 110 °C | 2-Benzyl-5-chlorothiophene | Moderate to Good | nih.gov |

The mechanism of palladium-catalyzed desulfinative cross-coupling has been studied in detail. nih.govacs.orgnih.gov The generally accepted catalytic cycle proceeds through several key steps:

Reductive Elimination : The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. This can be promoted by the sulfinate salt itself via homocoupling. acs.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the electrophilic coupling partner (e.g., an aryl bromide) to form an arylpalladium(II) complex. nih.gov

Transmetalation : The sulfinate salt exchanges its organic group with the halide on the palladium complex. This step forms a putative palladium sulfinate intermediate. nih.gov

Desulfination (SO₂ Extrusion) : The palladium sulfinate intermediate undergoes extrusion of sulfur dioxide to generate an arylpalladium(II) species.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the C-C bond of the final product and regenerates the active Pd(0) catalyst. nih.gov

Kinetic studies have revealed that the rate-determining step can vary depending on the nature of the sulfinate. For carbocyclic aryl sulfinates, transmetalation is often the turnover-limiting step. acs.orgnih.gov However, for heteroaromatic sulfinates like pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex forms after transmetalation, and the subsequent loss of SO₂ from this more stable intermediate becomes turnover-limiting. acs.orgnih.gov Given the structural similarities, the reactivity of this compound is likely to follow a pathway analogous to that of other heteroaromatic sulfinates.

Reactions with Organometallic Reagents and Electrophiles

This compound can react with both organometallic reagents and various electrophiles, showcasing its synthetic flexibility.

Reactions with Organometallic Reagents : A notable transformation is the transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents. This reaction provides a direct and efficient route to couple the thiophene core with alkyl or aryl groups derived from the Grignard reagent, avoiding the need for a palladium or nickel catalyst.

Reactions with Electrophiles : The sulfinate group readily reacts with electrophiles. As mentioned in section 3.1, treatment with chlorinating agents like thionyl chloride converts the sulfinate to a sulfinyl chloride. The reaction with alkylating agents, such as alkyl halides, can lead to the formation of sulfones via S-alkylation, or sulfinate esters via O-alkylation, with the outcome often depending on the reaction conditions and the nature of the electrophile.

Thermal and Photochemical Reaction Pathways

Thermal Pathways : The thermal stability of sodium aryl sulfinates is a critical aspect of their reactivity. The key thermal reaction pathway is the extrusion of sulfur dioxide, which is the cornerstone of the desulfinative cross-coupling reactions discussed previously. nih.gov These reactions often require elevated temperatures (e.g., 110-150 °C) to drive the SO₂ loss from the palladium intermediate efficiently. nih.govrsc.org In the absence of a catalyst, simple sodium sulfites are known to undergo thermal disproportionation at high temperatures (e.g., >600 °C) to yield sulfates and sulfides, though such extreme conditions are not typical for synthetic applications of this compound. researchgate.net

Photochemical Pathways : While specific photochemical studies on this compound are not widely reported, the broader classes of aryl sulfinates and thiophene derivatives exhibit defined photochemical reactivity. Sodium aryl sulfinates can serve as precursors to sulfonyl radicals under photoredox conditions. mdpi.com Upon irradiation with visible light in the presence of a suitable photocatalyst, single-electron transfer from the sulfinate to the excited photocatalyst generates an aryl sulfonyl radical. mdpi.com This radical can then engage in various C-S or C-C bond-forming reactions.

Furthermore, related compounds such as thiophene-S-oxides (potential oxidation products) are known to be photoreactive, undergoing reactions like deoxygenation. nih.gov Arylazo sulfonates, which share the aryl-S-O₂ linkage, undergo photoheterolysis in aqueous media to generate reactive aryl cations, or photo-homolysis in organic solvents to produce aryl radicals. nih.gov These examples suggest that this compound could potentially engage in radical or ionic pathways upon photoexcitation under appropriate conditions.

Sophisticated Methodological Frameworks for Structural and Compositional Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to reveal information about the chemical environment and connectivity of atoms within a molecule.

While specific experimental spectra for Sodium 5-chlorothiophene-2-sulfinate are not widely published, its structure can be reliably predicted based on analysis of closely related 5-chlorothiophene derivatives. chemicalbook.comchemicalbook.com A standard one-dimensional ¹H NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. These would appear as doublets due to coupling with each other. The ¹³C NMR spectrum would similarly display four signals for the four unique carbon atoms in the thiophene ring.

To unambiguously assign these signals and confirm the connectivity, multidimensional NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two thiophene protons, confirming their adjacent positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC experiment would definitively link each of the two thiophene proton signals to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For instance, the thiophene protons would show correlations to the carbon atom bearing the chloro group and the carbon atom bonded to the sulfinate group, confirming the substitution pattern.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| H3 | ~7.0-7.2 | ~128-130 | C2, C4, C5 |

| H4 | ~7.3-7.5 | ~130-132 | C2, C3, C5 |

| C2-SO₂Na | - | ~145-150 | H3, H4 |

| C3 | - | ~128-130 | H4 |

| C4 | - | ~130-132 | H3 |

| C5-Cl | - | ~135-140 | H3, H4 |

Solid-State NMR (ssNMR) provides information about the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are influenced by these interactions, offering insights into the local environment, polymorphism, and packing of molecules in a crystal lattice. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the bulk, crystalline material. This can be used to identify the presence of different crystalline forms (polymorphs) or to study the compound's structure in a state that is inaccessible to solution-based methods.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups, making these methods ideal for confirming their presence.

For this compound, the key functional groups are the chlorothiophene ring and the sodium sulfinate group.

Sulfinate Group (–SO₂Na): The sulfinate group is expected to produce strong, characteristic absorption bands in the IR spectrum. Specifically, the symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the region of 950-1100 cm⁻¹. researchgate.net

Thiophene Ring: The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

C-S Bond: The C-S bond vibrations within the thiophene ring are usually found in the 600-800 cm⁻¹ range.

C-Cl Bond: The C-Cl stretching vibration is expected to produce a signal in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations, aiding in a comprehensive vibrational assignment.

Interactive Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric S=O Stretch | 1050 - 1100 | IR (Strong) |

| Symmetric S=O Stretch | 950 - 1050 | IR (Strong) |

| C-S Ring Stretch | 600 - 800 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.gov For this compound (formula C₄H₂ClNaO₂S₂), the expected monoisotopic mass of the anion [C₄H₂ClO₂S₂]⁻ would be measured with high accuracy (typically to within 5 ppm). This allows for unambiguous confirmation of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. researchgate.net By inducing fragmentation and analyzing the resulting product ions, the structural components of the molecule can be confirmed. For the 5-chlorothiophene-2-sulfinate anion, expected fragmentation pathways could include:

Loss of SO₂ to give a 5-chlorothiophenolate anion.

Cleavage of the C-Cl bond.

Fragmentation of the thiophene ring itself. researchgate.net

Interactive Table: Predicted HRMS Data for the 5-chlorothiophene-2-sulfinate Anion

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁻ | C₄H₂³⁵ClO₂S₂ | 180.9189 |

| [M+2]⁻ (³⁷Cl isotope) | C₄H₂³⁷ClO₂S₂ | 182.9160 |

| [M-SO₂]⁻ | C₄H₂³⁵ClS | 116.9542 |

X-ray Diffraction Studies for Crystalline State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise coordinates for each atom in the crystal lattice. This reveals exact bond lengths, bond angles, and torsional angles. rruff.info

The analysis would also elucidate the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate group and potentially with neighboring molecules. materialsproject.org Furthermore, XRD reveals intermolecular interactions, such as stacking of the thiophene rings, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related structures like sodium sulfate shows that the sodium ion typically adopts a six-coordinate geometry, bonding to oxygen atoms from multiple anions to form a stable crystal lattice. rruff.infomaterialsproject.org

Interactive Table: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Symmetry of the crystal lattice (e.g., Cmcm) rruff.info |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Z | Number of formula units per unit cell |

| Bond Lengths (Å) | e.g., S-O, C-S, C-Cl bond distances |

| Bond Angles (°) | e.g., O-S-O, C-S-C bond angles |

| Coordination Number of Na⁺ | Number of oxygen atoms bonded to the sodium ion |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of non-volatile organic salts like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely be effective. Due to the lack of a strong chromophore in the sulfinate group, detection might be achieved using an Evaporative Light Scattering Detector (ELSD) or a conductivity detector. lcms.cz Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed, which is well-suited for separating polar and ionic compounds. lcms.cz

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of ionic salts like this compound due to their non-volatile nature. However, GC could be used to analyze volatile starting materials or impurities, such as 2-chlorothiophene (B1346680), that might be present in a sample.

The purity is typically determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a cornerstone analytical technique for the verification of the stoichiometric formula of a synthesized chemical compound. This method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values derived from the compound's proposed molecular formula. For this compound, with a molecular formula of C₄H₂ClNaO₂S₂, this analysis is crucial for confirming its elemental composition and, by extension, its purity and identity. cymitquimica.com

The process of elemental microanalysis typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The combustion products, such as carbon dioxide, water, and sulfur dioxide, are then quantitatively analyzed to determine the percentages of carbon, hydrogen, and sulfur, respectively. Halogens like chlorine are often determined through separate analytical methods.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₄H₂ClNaO₂S₂) and the atomic weights of its constituent elements. cymitquimica.comsigmaaldrich.com A close correlation between the experimentally determined elemental percentages and the calculated theoretical values provides strong evidence for the assigned molecular formula and the successful synthesis of the target compound. Discrepancies between the theoretical and experimental values may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, these values would be compared against the results obtained from experimental analysis.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 23.47 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.99 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.32 |

| Sodium | Na | 22.99 | 1 | 22.99 | 11.23 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.64 |

| Sulfur | S | 32.07 | 2 | 64.14 | 31.34 |

| Total | | | | 204.63 | 100.00 |

Computational and Theoretical Investigations of Sodium 5 Chlorothiophene 2 Sulfinate

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the optimized molecular geometry, ground-state energy, and various electronic properties of molecules. For Sodium 5-chlorothiophene-2-sulfinate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p) or larger, would be the initial step in any theoretical investigation. mdpi.comnih.gov

These calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding steric and electronic effects within the molecule. For instance, DFT can elucidate the planarity of the thiophene (B33073) ring and the orientation of the sulfinate group relative to the ring.

Furthermore, DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Related Thiophene Derivative (Note: Data for this compound is not available. The following table presents hypothetical data based on typical DFT calculations for similar thiophene compounds to illustrate the type of information that would be generated.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ground State Energy | (Value in Hartrees) | Indicates the molecule's thermodynamic stability. |

| HOMO Energy | (Value in eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods are the gold standard for obtaining highly accurate energies, bond dissociation energies, and reaction barriers.

For this compound, ab initio calculations could be used to benchmark the results from DFT and to investigate excited electronic states, which is important for understanding its photophysical properties. High-accuracy calculations are also critical for studying subtle orbital interactions, such as hyperconjugation and resonance effects involving the sulfinate group and the thiophene ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations allow for the study of molecular motion and interactions in a more realistic environment, such as in a solvent at a specific temperature and pressure. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. nih.gov

For this compound, MD simulations would be essential for:

Conformational Analysis: To explore the rotational freedom around the C-S bond connecting the sulfinate group to the thiophene ring and to identify the most populated conformations in solution.

Solvent Effects: To understand how the sodium cation and the sulfinate anion are solvated by water or other solvents. mit.edu MD can reveal the structure of the solvation shells, the average number of solvent molecules surrounding the ions, and the dynamics of solvent exchange. nih.govmdpi.com This is crucial as the solvent can significantly influence the compound's reactivity and stability.

Aggregation Behavior: To investigate the potential for the formation of aggregates or micelles in solution, particularly at higher concentrations, which is a common behavior for amphiphilic molecules. mdpi.com

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation (Note: This table is a hypothetical representation of data that could be obtained from an MD simulation of this compound in an aqueous solution.)

| Property | Description | Information Gained |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the structure of solvation shells around the Na+ and sulfinate ions. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions of the molecule, such as the sulfinate group. researchgate.net |

| Diffusion Coefficient | Quantifies the rate at which the molecule moves through the solvent. | Relates to the molecule's mobility in solution. |

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, which can act as a nucleophile or participate in radical reactions, computational modeling could be used to investigate: nih.gov

Oxidation: The mechanism of its oxidation to the corresponding sulfonic acid.

S-alkylation/S-arylation: The transition states and reaction pathways for its reaction with electrophiles to form sulfones.

Radical Reactions: Sodium sulfinates can be precursors to sulfonyl radicals. nih.gov Computational methods can model the formation of the 5-chlorothiophene-2-sulfonyl radical and its subsequent reactions, such as addition to alkenes. nih.gov

DFT calculations are commonly used to locate transition state geometries and calculate their energies. Advanced techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Theoretical Predictions of Reactivity and Selectivity

Building upon electronic structure calculations, theoretical models can predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Indices: Conceptual DFT provides a framework for defining and calculating reactivity indices such as chemical potential, hardness, softness, and the Fukui function. These indices help to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the Fukui function can identify which atoms in the thiophene ring or the sulfinate group are most susceptible to reaction.

Regioselectivity: In reactions where multiple products are possible (e.g., electrophilic substitution on the thiophene ring), the relative energies of the possible transition states or intermediates can be calculated to predict the major product.

Stereoselectivity: For reactions involving chiral centers, computational modeling can predict which stereoisomer will be formed preferentially by comparing the energies of the diastereomeric transition states.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. oncodesign-services.comnih.gov While often associated with drug discovery, the principles of SAR are equally applicable to understanding chemical reactivity. oncodesign-services.commdpi.comnih.gov

A computational SAR study on a series of substituted thiophene sulfinates (including the 5-chloro derivative) would involve:

Generating a Library: Creating a virtual library of related compounds with different substituents on the thiophene ring.

Calculating Descriptors: For each molecule in the library, a set of quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment, steric parameters) would be calculated.

Correlating with Reactivity: These descriptors would then be correlated with an experimentally determined or computationally predicted measure of reactivity (e.g., reaction rate, pKa).

Building a Model: Statistical methods, such as Quantitative Structure-Reactivity Relationship (QSRR) modeling, would be used to build a mathematical model that links the structural descriptors to reactivity.

Such a model would allow for the prediction of the reactivity of new, unsynthesized thiophene sulfinate derivatives, thereby guiding the design of molecules with desired reactivity profiles.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in the Synthesis of Complex Organic Molecules

Sodium 5-chlorothiophene-2-sulfinate serves as a valuable and reactive intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions.

Construction of Functionalized Thiophene (B33073) Scaffolds

The 5-chlorothiophene-2-sulfinate moiety is an excellent precursor for the synthesis of diverse, functionalized thiophene scaffolds, which are prevalent in pharmaceuticals and organic materials. nih.gov The sulfinate group can be readily converted into other functional groups, such as sulfones and sulfonamides, providing a gateway to a wide range of thiophene derivatives.

Sodium sulfinates, in general, are known to be versatile coupling partners in various cross-coupling reactions. rsc.org While specific studies detailing the extensive use of this compound in a wide array of named reactions are not abundant in publicly available literature, its reactivity can be inferred from the well-established chemistry of other aryl and heteroaryl sulfinates. For instance, palladium-catalyzed desulfinative cross-coupling reactions of sodium sulfinates with aryl halides are a common method for forming carbon-carbon bonds. nih.gov It is anticipated that this compound would participate in similar transformations, allowing for the introduction of various aryl or vinyl substituents at the 2-position of the thiophene ring.

The chlorine atom at the 5-position offers an additional site for functionalization, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, further expanding the diversity of accessible thiophene structures.

Table 1: Representative Transformations of Aryl Sulfinates

| Reaction Type | Reactants | Product Type | Catalyst/Reagents | Potential Application for this compound |

| Sulfonylation | Aryl sulfinate, Amine | Sulfonamide | Oxidizing agent (e.g., I2, TBAI) | Synthesis of 5-chlorothiophene-2-sulfonamides |

| Desulfinative Coupling | Aryl sulfinate, Aryl halide | Biaryl | Palladium catalyst | Synthesis of 2-aryl-5-chlorothiophenes |

| Michael Addition | Aryl sulfinate, α,β-Unsaturated compound | β-Sulfonyl compound | Base | Introduction of a sulfonyl-functionalized side chain |

This table presents generalized reactions of aryl sulfinates to illustrate the potential synthetic utility of this compound, based on established chemical principles.

Synthesis of Sulfur-Containing Heterocycles

The reactivity of the sulfinate group makes this compound a valuable precursor for the synthesis of various sulfur-containing heterocycles. nih.gov The sulfinate can act as a source of sulfur dioxide or as a nucleophile in cyclization reactions to form new heterocyclic rings.

Research on sodium sulfinates has shown their utility in radical-triggered ring-closing sulfonylation reactions. rsc.org This suggests that this compound could be employed in intramolecular cyclization reactions to construct fused thiophene systems or other complex sulfur-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science. researchgate.net For example, the intramolecular reaction of a suitably functionalized derivative could lead to the formation of thieno[c]thiophenes or other related systems.

Furthermore, the transformation of the sulfinate into a more reactive sulfonyl chloride derivative opens up pathways to a broader range of sulfur-containing heterocycles through reactions with various nucleophiles.

Utilization in Polymer Chemistry and Macromolecular Functionalization

Thiophene-based polymers are a cornerstone of the field of organic electronics due to their excellent charge transport properties. researchgate.netjuniperpublishers.com While direct polymerization of this compound is not a commonly reported method, its derivatives are valuable monomers for the synthesis of functional polymers.

The sulfinate group can be converted to other functionalities that are more amenable to polymerization conditions, or it can be used to introduce specific properties to the polymer chain. For example, conversion to a sulfonyl chloride followed by reaction with a hydroxy- or amino-functionalized monomer could incorporate the 5-chlorothiophene unit into a polyester (B1180765) or polyamide backbone.

More commonly, the 5-chlorothiophene-2-sulfinate can be used to synthesize polymerizable monomers, such as stannylated or boronic ester derivatives of 5-chlorothiophene, which can then undergo Stille or Suzuki polycondensation, respectively. researchgate.net These methods are widely used for the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Development of Novel Synthetic Reagents and Catalytic Precursors

This compound has the potential to be a precursor for novel synthetic reagents and catalytic ligands. The thiophene ring, with its specific electronic properties and the presence of a chlorine atom, can be elaborated into more complex ligand structures.

For instance, the chlorine atom can be displaced by a phosphine (B1218219) group through a cross-coupling reaction, leading to a phosphine ligand bearing a sulfinate or a derivative thereof. Such ligands could find applications in transition-metal catalysis, potentially influencing the catalytic activity and selectivity due to the electronic nature of the thiophene ring.

While direct use of this compound as a catalytic precursor is not widely documented, the versatility of the thiophene and sulfinate moieties suggests that it is a promising starting material for the design and synthesis of new catalytic systems.

Exploration in the Synthesis of Precursors for Organic Electronic Materials

The synthesis of precursors for organic electronic materials is a key area where this compound can be of significant value. Thiophene-based small molecules and polymers are extensively studied for their semiconducting properties. juniperpublishers.comnih.gov

The 5-chlorothiophene-2-sulfinate can be used to synthesize building blocks for donor-acceptor (D-A) type organic semiconductors. The electron-withdrawing nature of the chlorine atom and the potential to convert the sulfinate into other electron-withdrawing groups (e.g., sulfone) can be exploited to tune the electronic properties of the resulting materials. This is crucial for optimizing the performance of organic electronic devices such as OFETs and OPVs. rsc.org

Table 2: Properties of Thiophene-Based Organic Electronic Materials

| Material Type | Key Structural Feature | Potential Application | Relevant Property |

| Small Molecule Semiconductor | Donor-Acceptor Architecture | Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility |

| Conjugated Polymer | Alternating Donor-Acceptor Units | Organic Photovoltaics (OPVs) | HOMO/LUMO Energy Levels |

| Fused Thiophene System | Extended π-Conjugation | Organic Light-Emitting Diodes (OLEDs) | Emission Wavelength |

This table provides a general overview of thiophene-based organic electronic materials and their properties to contextualize the potential applications of derivatives synthesized from this compound.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound and its derivatives makes it an interesting candidate for applications in supramolecular chemistry. The presence of heteroatoms (sulfur and chlorine) and the potential for hydrogen bonding through derivatives like sulfonamides can direct the self-assembly of molecules into well-ordered structures.

For example, thiophene-based molecules have been shown to form liquid crystalline phases, which can be utilized for the fabrication of highly ordered thin films for electronic applications. rsc.org Derivatives of this compound could be designed to exhibit such self-assembly behavior. The sulfonate group, which can be formed by oxidation of the sulfinate, is known to participate in hydrogen bonding and ionic interactions, which are key driving forces in supramolecular assembly. researchgate.net

While specific studies on the supramolecular chemistry of this compound are limited, the principles of molecular design in this field suggest that this compound is a promising platform for creating novel self-assembling systems.

Future Research Directions and Unexplored Avenues in Sodium 5 Chlorothiophene 2 Sulfinate Chemistry

Sustainable and Environmentally Benign Synthetic Methodologies

The development of green chemistry protocols is paramount for modern organic synthesis. For sodium 5-chlorothiophene-2-sulfinate, future research should prioritize the replacement of hazardous reagents and solvents with more sustainable alternatives.

Current synthesis often involves the reduction of 5-chlorothiophene-2-sulfonyl chloride, which itself can be prepared from 2-chlorothiophene (B1346680) and chlorosulfonic acid. These traditional methods can generate significant waste. Future methodologies could explore:

Water as a Solvent: Performing reactions in water is an environmentally benign approach. chemrevlett.com Research into the aqueous synthesis of related aryl sulfides and sulfones using iodine to promote the coupling of sodium sulfinates has shown promise and could be adapted. rsc.org

Alternative Reagents: Investigating reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a SO₂ surrogate could provide a milder route to the sulfinate from aryl bromides or organometallic precursors. rsc.org

Catalyst-Free Conditions: Developing catalyst-free reactions, such as the thermal C3-selective sulfenylation of indoles with ethyl sulfinates, provides a pathway that reduces reliance on potentially toxic metal catalysts. chemrevlett.com

Eco-Friendly Oxidants and Reductants: Exploring greener oxidizing agents for the synthesis of the precursor sulfonyl chloride or milder reducing agents for its conversion to the sulfinate is a key avenue. For instance, methods using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant in sustainable solvents have been developed for related compounds. rsc.org

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Benefits |

| Solvent | Dichloromethane (B109758), Chloroform | Water, Ethanol chemrevlett.comnih.gov | Reduced toxicity, lower environmental impact, improved safety. |

| Sulfonating Agent | Chlorosulfonic Acid | DABSO (SO₂ surrogate) rsc.org | Milder reaction conditions, avoids highly corrosive acid. |

| Catalysis | Metal-based catalysts | Catalyst-free thermal reactions chemrevlett.com | Cost reduction, avoids metal contamination in products, simpler purification. |

| Oxidants/Reductants | Harsh chemical agents | NaDCC·2H2O rsc.org, Sodium Sulfite (B76179) | Higher selectivity, reduced hazardous byproducts. |

Discovery of Novel Catalytic Transformations and Ligand Systems

This compound is a versatile building block that can act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions. rsc.orguni.lu Future research can unlock new transformations by designing novel catalytic systems.

Unexplored avenues include:

Copper-Catalyzed Couplings: While copper-catalyzed sulfenylation of disulfides and thiols with sodium sulfinates is known, expanding the substrate scope to include novel partners for this compound could yield new classes of organosulfur compounds. rsc.org Developing new phenanthroline-based ligands, for example, could enhance catalyst efficiency and selectivity. rsc.org

Metal-Free Cross-Couplings: Iodine-mediated, metal-free synthesis of sulfonamides and thioethers has proven effective for various amines and naphthols. rsc.org Applying these conditions to this compound with a wider range of nucleophiles is a promising research direction.

Custom Ligand Development: There is significant potential in designing ligands specifically tailored for reactions involving the 5-chlorothiophene-2-sulfinate moiety. Such ligands could control regioselectivity and stereoselectivity in complex transformations, a currently underexplored area.

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in efficiency and atom economy. nih.gov Cascade reactions, involving sequential transformations in one pot, can rapidly build molecular complexity. nih.gov

Future research should focus on integrating this compound into these elegant processes:

Sulfonyl Radical Cascades: The generation of a sulfonyl radical from this compound using an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) could initiate a cascade. rsc.org This radical could add to unsaturated systems like vinyl azides or alkynes, leading to complex heterocyclic structures in a single operation. nih.govrsc.org

Iodosulfonylation Cascades: The I₂-mediated iodosulfonylation of alkynes is a known reaction for some sodium sulfinates. rsc.org Exploring this reaction with this compound could provide a direct route to vinyl sulfones bearing the 5-chlorothiophene group.

High-Order MCRs: Designing novel five-component reactions (5CRs) that incorporate the 5-chlorothiophene-2-sulfinate unit is a challenging but potentially highly rewarding goal. nih.gov This could involve its participation as a nucleophile or a radical precursor in combination with aldehydes, amines, isocyanides, and other reactive species. chemistryforsustainability.orgmdpi.com

| Reaction Type | Key Intermediates/Initiators | Potential Products from this compound | Reference Concept |

| Radical Cascade | Sulfonyl Radicals (from RSO₂Na + Oxidant) | Polyfunctionalized thiophenes, sulfonylated heterocycles | nih.govrsc.org |

| Iodosulfonylation | Iodine (dual role as trigger and source) | 5-Chlorothiophene-2-sulfonyl substituted vinyl iodides | rsc.org |

| Multi-Component | Isocyanides, Aldehydes, Amines | Complex, highly substituted sulfur-containing heterocycles | nih.govchemistryforsustainability.org |

Advanced Applications in Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from a target molecule. wikipedia.orgfiveable.me this compound can be a valuable synthon in this context, allowing for strategic disconnections.

Future applications could leverage this compound for:

Sulfone Disconnections: The sulfonyl group is a robust and common functional group. In retrosynthesis, a complex sulfone can be disconnected at the C-SO₂ bond, leading back to an aryl halide and this compound via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. amazonaws.com

Thioether Disconnections: For target molecules containing a 5-chlorothienyl sulfide (B99878) moiety, a C-S bond disconnection points to this compound as a precursor, which can be reduced in situ to a sulfenylating agent. chemrevlett.com

Target-Oriented Synthesis: The unique electronic properties of the 5-chlorothiophene ring can be exploited in the synthesis of complex, non-biological target molecules, such as functional dyes or electronic materials. nih.gov Retrosynthetic strategies can be designed to install this fragment at a late stage to impart specific properties.

Exploration of Photoredox and Electrosynthetic Pathways

Photoredox and electrochemical methods offer mild and sustainable alternatives to traditional chemical reactions, often enabling unique transformations through the generation of radical intermediates. rsc.orgresearchgate.net

Photoredox-Enabled Sulfination: Recent advances have shown that alcohols and alkyl bromides can be converted directly into alkyl sulfinates via photoredox catalysis. nih.govprinceton.edu Applying these methods could allow for the synthesis of novel esters of 5-chlorothiophene-2-sulfinic acid under mild, light-driven conditions.

Ni/Photoredox Dual Catalysis: The coupling of sulfinate salts with aryl halides using Ni/photoredox dual catalysis is a powerful method for C-S bond formation at room temperature. rsc.org This strategy could be employed to synthesize unsymmetrical diaryl sulfones using this compound as one of the coupling partners.

Electrochemical Synthesis: The electrochemical oxidative amination of sodium arenesulfinates provides a route to sulfonamides. rsc.org Investigating the electrochemical behavior of this compound could open new pathways for its conversion into sulfonyl chlorides, sulfonamides, or other derivatives without the need for stoichiometric chemical oxidants.

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry and theoretical predictions are increasingly powerful tools for guiding synthetic efforts. By modeling reaction pathways and predicting the properties of unknown compounds, theoretical studies can accelerate discovery and minimize trial-and-error experimentation.

For this compound, future research should involve:

Mechanism Elucidation: Theoretical calculations can clarify the mechanisms of known reactions, such as whether a transformation proceeds via a nucleophilic, electrophilic, or radical pathway under specific conditions. chemrevlett.com This understanding is crucial for optimizing reaction outcomes.

Predicting Reactivity: Density Functional Theory (DFT) can be used to predict the most likely sites of reaction on the thiophene (B33073) ring and the sulfinate group, guiding the design of new regioselective transformations.

Screening for New Reactions: Computational models can screen for the feasibility of novel, yet-to-be-attempted reactions. For example, theoretical studies could predict the outcomes of cycloaddition reactions or novel cascade sequences involving this compound, identifying the most promising avenues for experimental validation. rsc.org

Potential in Advanced Materials Research (excluding biological/pharmaceutical applications)

The thiophene ring is a key component in many organic electronic materials due to its aromaticity and electron-rich nature. nih.gov The functional groups derived from this compound can be used to tune the electronic and physical properties of these materials.

Unexplored applications in materials science include:

Conducting Polymers: The sulfonate group (obtainable by oxidation of the sulfinate) can be used to impart water solubility to conducting polymers based on polythiophene backbones, which is useful for creating processable materials for sensors or organic electronics.

Functional Dyes: The 5-chlorothiophene-2-sulfonyl moiety can act as a strong electron-withdrawing group. Incorporating this unit into chromophores could lead to new dyes with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as sensory materials. nih.gov

Sulfonyl Fluoride "Click" Chemistry: The sulfinate can be readily converted to a sulfonyl fluoride. This functional group is a "clickable" hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful tool for covalently linking molecular components. princeton.edu This could be used to functionalize surfaces or build complex macromolecular architectures for advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 5-chlorothiophene-2-sulfinate, and how can reaction conditions be optimized for reproducibility?

- This compound is typically synthesized via sulfination of 5-chlorothiophene-2-sulfonyl chloride using sodium hydroxide or sodium bicarbonate. Key variables include pH control (7–9), temperature (20–40°C), and reaction time (2–6 hours). To ensure reproducibility, document solvent purity, stoichiometric ratios, and quenching methods. Use inline pH monitoring and HPLC to track intermediate formation. Post-synthesis, isolate the product via vacuum filtration and recrystallize in ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm sulfinate group integrity (e.g., sulfinate proton at δ 3.1–3.5 ppm in DO).

- FT-IR : Validate sulfinate S-O stretching vibrations at 1050–1150 cm.

- Elemental Analysis : Ensure sodium content aligns with theoretical values (e.g., ~10.2% Na).

- HPLC-PDA : Monitor purity (>98%) using a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Report retention times and peak area ratios to identify impurities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Conduct accelerated stability studies:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Monitor decomposition via HPLC.

- Humidity : Expose to 60% and 75% relative humidity; track hygroscopicity and clumping.

- Light Sensitivity : Perform ICH Q1B photostability testing using UV/visible light (320–400 nm).

- Report degradation products (e.g., sulfonic acids) and recommend inert-atmosphere storage for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- The sulfinate group acts as a nucleophile, displacing chloride or other leaving groups. Computational studies (DFT) reveal that electron-withdrawing substituents on the thiophene ring enhance electrophilicity at the sulfur center. For example, reactions with alkyl halides proceed via an S2 mechanism, confirmed by kinetic isotope effects and stereochemical inversion observed in chiral derivatives. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How can contradictory data on the catalytic activity of this compound in cross-coupling reactions be resolved?

- Contradictions often arise from solvent polarity, catalyst loading, or trace metal impurities. Design a controlled study:

- Variable 1 : Compare DMF (polar aprotic) vs. THF (less polar) solvents.

- Variable 2 : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) at 1–5 mol%.

- Variable 3 : Include chelating agents (e.g., EDTA) to mitigate metal interference.

- Analyze yields and byproducts via GC-MS. Publish raw data and statistical significance (p < 0.05) to clarify optimal conditions .

Q. What methodologies enable the use of this compound in green chemistry applications?

- Explore solvent-free mechanochemical synthesis or aqueous-phase reactions. For example:

- Ball-Milling : React 5-chlorothiophene-2-sulfonyl chloride with NaHCO in a planetary mill (500 rpm, 2 hours).

- Aqueous Micellar Catalysis : Use TPGS-750-M surfactant to enhance solubility and reduce organic solvent use.

- Assess environmental metrics (E-factor, atom economy) and compare with traditional methods .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

- Perform in silico studies:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values.

- Validate predictions with in vitro assays (e.g., MIC against S. aureus). Publish dose-response curves and statistical confidence intervals .

Methodological Best Practices

- Reproducibility : Share detailed protocols for synthesis, characterization, and assays, including raw spectral data and instrument calibration logs .

- Data Contradictions : Use multivariate analysis to isolate confounding variables and publish negative results to inform future studies .

- Ethical Sourcing : Procure reagents from suppliers compliant with ZDHC MRSL limits and verify purity via third-party testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.